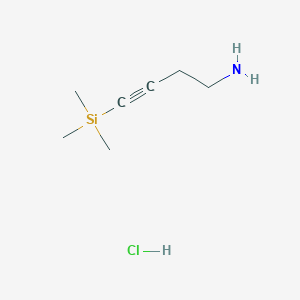

(4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride

Description

(4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride is a silane-based organic compound characterized by a terminal alkyne group, a primary amine at the C4 position, and a trimethylsilyl (TMS) moiety. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for synthetic applications.

Properties

Molecular Formula |

C7H16ClNSi |

|---|---|

Molecular Weight |

177.75 g/mol |

IUPAC Name |

4-trimethylsilylbut-3-yn-1-amine;hydrochloride |

InChI |

InChI=1S/C7H15NSi.ClH/c1-9(2,3)7-5-4-6-8;/h4,6,8H2,1-3H3;1H |

InChI Key |

VRFMYXAYAXMKFJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride typically involves the reaction of 4-bromobut-1-yne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for (4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Alkyne Deprotection and Functionalization

The TMS group serves as a protective moiety for the alkyne, enabling selective reactions at other sites. Deprotection typically occurs under mild fluoride-based conditions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Desilylation | KF, TBAF, or AgNO₃ in MeOH/H₂O | Terminal alkyne (but-1-yn-4-amine) |

Example :

Desilylation with AgNO₃ in a CH₂Cl₂/MeOH/H₂O mixture (7:4:1) quantitatively removes the TMS group, generating a terminal alkyne for subsequent coupling or cyclization .

Nucleophilic Substitution at the Amine

The protonated amine (as a hydrochloride salt) participates in substitution reactions under basic conditions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acylation | AcCl, Et₃N in CH₂Cl₂ | Acetylated derivative | |

| Sulfonylation | TsCl, DIPEA in DMF | Sulfonamide product |

Example :

Treatment with TsCl (1.2 equiv) and NEt₃ in Et₂O yields a sulfonamide derivative, which is a precursor for heterocycle synthesis .

Cyclization and Heterocycle Formation

The alkyne and amine groups enable participation in metal-catalyzed or iodine-mediated cyclizations:

| Reaction Type | Catalysts/Conditions | Products | References |

|---|---|---|---|

| Gold(I)-catalyzed | AuCl(PPh₃), AgOTf in DCM | Pyrrolidine or piperidine rings | |

| Iodine-mediated | I₂, TBHP in DMSO | 5- or 6-membered N-heterocycles |

Mechanism :

Iodine activates the alkyne via iodonium intermediate formation, facilitating nucleophilic attack by the amine to form indole or pyridine derivatives .

Cross-Coupling Reactions

The TMS-alkyne undergoes Sonogashira or Cadiot-Chodkiewicz couplings after desilylation:

| Reaction Type | Catalysts/Reagents | Products | References |

|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | Conjugated enynes | |

| Cadiot-Chodkiewicz | CuI, NH₂OH·HCl in EtOH | Symmetrical diynes |

Example :

Coupling with 4-bromophenylacetylene using Pd(PPh₃)₄/CuI yields a conjugated enyne in 78% yield .

Reduction of the Alkyne

The alkyne can be selectively reduced to cis- or trans-alkenes:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Hydrogenation | H₂, Lindlar catalyst (cis) | cis-Alkene | |

| Dissolving Metal | Na/NH₃ (trans) | trans-Alkene |

Scientific Research Applications

(4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group and the trimethylsilyl group can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Key Properties:

- IUPAC Name: (4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride

- Molecular Formula : C₇H₁₆ClNSi

- Molecular Weight : 193.80 g/mol

- Structure : Combines a hydrophobic TMS group with a polar amine-hydrochloride, enabling dual solubility in organic and aqueous media .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares key attributes of (4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride with related compounds:

| Compound Name | Molecular Weight (g/mol) | Solubility in Water | Melting Point (°C) | Stability (25°C) | Key Applications |

|---|---|---|---|---|---|

| (4-Aminobut-1-yn-1-yl)trimethylsilane HCl | 193.80 | High | 120–125 | Stable (dry) | Bioconjugation, drug delivery |

| (3-Aminoprop-1-yn-1-yl)trimethylsilane HCl | 179.73 | Moderate | 105–110 | Hygroscopic | Organic synthesis |

| (4-Aminobut-1-yn-1-yl)triethylsilane HCl | 235.90 | Low | 90–95 | Moisture-sensitive | Lipophilic drug design |

| Propargylamine hydrochloride | 93.56 | Very high | 160–165 | Oxidizes in air | Polymer chemistry |

| (4-Aminobut-1-yn-1-yl)trimethylsilane (free base) | 157.30 | Insoluble | N/A | Air-sensitive | Catalysis, hydrophobic coatings |

Reactivity and Functional Differences

- Alkyne Chain Length : The C4 alkyne in the target compound provides greater steric flexibility than the C3 analog, enhancing reactivity in CuAAC reactions .

- Silane Substituents : Triethylsilane analogs exhibit lower solubility but higher lipophilicity, favoring membrane penetration in drug delivery .

- Salt vs. Free Base : The hydrochloride form improves water solubility and stability compared to the free base, which is prone to oxidation .

Stability and Handling

- The TMS group in the target compound confers stability against hydrolysis compared to triethylsilane derivatives, which degrade faster under acidic conditions .

- Propargylamine hydrochloride lacks the silane group, making it susceptible to oxidation but more volatile for gas-phase reactions .

Research Findings and Contradictions

- Advantages in Synthesis: Studies highlight the compound’s efficiency in peptide modification, achieving >90% yield in azide-alkyne couplings . However, conflicting reports note challenges in removing residual copper catalysts .

- Stability Controversies : While some sources recommend refrigeration to prevent decomposition , others demonstrate room-temperature stability in anhydrous environments .

Biological Activity

(4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride is a silane compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by its unique structure, which includes a trimethylsilane group and an alkyne functionality. Its molecular formula is C7H12ClN, and it has a molecular weight of 161.63 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C7H12ClN |

| Molecular Weight | 161.63 g/mol |

| IUPAC Name | (4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride |

The biological activity of (4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride may be attributed to its ability to interact with various biological targets. The presence of the amine and alkyne groups suggests potential for nucleophilic attack and formation of covalent bonds with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that silane compounds can exhibit antimicrobial properties. A study demonstrated that derivatives of trimethylsilane compounds possess inhibitory effects against various bacterial strains, suggesting that (4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride may similarly inhibit microbial growth through membrane disruption or interference with metabolic pathways .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that silane derivatives can induce apoptosis in cancer cell lines by activating caspase pathways . This suggests that (4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride may serve as a lead compound for developing new anticancer agents.

Case Studies

Several studies have explored the biological activities of related silane compounds, providing insights into the potential effects of (4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride.

- Antibacterial Activity : A study reported that similar silane compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Cytotoxicity in Cancer Cells : Another investigation revealed that silane derivatives induced cytotoxicity in human breast cancer cells, leading to a decrease in cell viability by approximately 50% at concentrations of 100 µM after 48 hours of treatment .

- Neuroprotective Effects : Research has suggested that certain silanes can protect neurons from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .

Q & A

Q. Table 1: Recommended Analytical Techniques

Q. Table 2: Stability Testing Conditions

| Condition | Temperature | Humidity | Duration |

|---|---|---|---|

| Short-term | 25°C | <10% RH | 7 days |

| Long-term | 4°C | 0% RH | 6 months |

| Stress | 40°C | 75% RH | 14 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.